. The hemipentahydrate form transformed completely to the heptahydrate form of pemetrexed disodium .
The synthesis of pemetrexed disodium hemipentahydrate can be achieved through different routes. One approach involves the use of pemetrexed diacid as a starting material. This diacid form is treated with a sodium base, such as sodium hydroxide, in an aqueous environment. The reaction leads to the formation of pemetrexed disodium. Controlling the crystallization conditions, including temperature and solvent composition, allows for the isolation of the specific hemipentahydrate form. [] Another method highlights a "single-vessel" approach, starting with N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]-pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid of a di-lower alkyl ester of a sulphonic acid salt. This starting material undergoes desalination, hydrolysis, and salting out processes within a single vessel to yield pemetrexed disodium 2.5-hydrate. []
Pemetrexed disodium, including its hemipentahydrate form, acts as a multitargeted antifolate agent. Its mechanism of action involves the inhibition of multiple enzymes crucial for folate metabolism, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disodium disrupts the synthesis of purines and pyrimidines, essential building blocks of DNA and RNA. This disruption inhibits cell growth and proliferation, ultimately leading to cell death, particularly in rapidly dividing cancer cells. [, ]
The physical and chemical properties of pemetrexed disodium hemipentahydrate are crucial for its formulation and stability. One key property is its hygroscopicity, which refers to its tendency to absorb moisture from the surrounding environment. Research indicates that the hemipentahydrate form exhibits improved hygroscopicity compared to the previously studied pemetrexed disodium 2.5 hydrate. This improved characteristic is essential for maintaining the stability and shelf-life of formulated drug products. [, ] Furthermore, studies have focused on characterizing different forms of pemetrexed disodium, including amorphous and hydrate forms, using techniques like thermal analysis (including hygroscopicity tests) and powder X-ray diffraction. These analyses help determine stability and potential transformations under different conditions. For instance, research showed that while the amorphous form retained its characteristics under high humidity, the hemipentahydrate form transformed into the heptahydrate form. []
The primary research application of pemetrexed disodium hemipentahydrate revolves around its potential use in pharmaceutical formulations. Its improved hygroscopicity compared to previous hydrate forms makes it a desirable candidate for developing stable and efficacious drug products. [, ] While not directly mentioned in the provided abstracts, the hemipentahydrate form, due to its distinct physical properties, could be investigated for its suitability in different drug delivery systems, including oral, injectable, or inhaled formulations.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: